3-Phenoxyphthalonitrile
Overview
Description
3-Phenoxyphthalonitrile: is an organic compound with the molecular formula C14H8N2O 3-Phenoxy-1,2-benzenedicarbonitrile . This compound is characterized by the presence of a phenoxy group attached to a phthalonitrile core. It is a white to yellow powder with a melting point of approximately 117-119°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxyphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrophthalonitrile with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyphthalonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form phthalocyanine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or can react with the nitrile groups under basic conditions.
Cyclization: Cyclization reactions often require and elevated temperatures.
Major Products:
Phthalocyanine derivatives: These are major products formed from the cyclization of this compound.
Scientific Research Applications
3-Phenoxyphthalonitrile has several scientific research applications, including:
Dye sensitizers for solar cells: It is used as a dye sensitizer in the development of solar cells.
High-performance materials: It is incorporated into polymers to enhance their physical properties, such as thermal stability and mechanical strength.
Optoelectronic devices: It is used in the fabrication of optoelectronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Phenoxyphthalonitrile involves its interaction with molecular targets through its nitrile and phenoxy groups. In dye-sensitized solar cells, the compound acts as a dye sensitizer, facilitating electron transfer from the dye to the semiconductor’s conduction band . This process is crucial for the conversion of light energy into electrical energy.
Comparison with Similar Compounds
Phthalonitrile: The parent compound of 3-Phenoxyphthalonitrile, with the formula C6H4(CN)2 .
4-Phenoxyphthalonitrile: A positional isomer with the phenoxy group at the 4-position instead of the 3-position.
Uniqueness: this compound is unique due to the specific positioning of the phenoxy group, which influences its reactivity and properties. This positioning can affect the compound’s ability to participate in cyclization reactions and its electronic properties, making it suitable for specific applications such as dye sensitizers and high-performance materials .
Biological Activity
3-Phenoxyphthalonitrile is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 250.25 g/mol
The compound features a phthalonitrile structure, which is known for its potential in various biological applications due to the presence of nitrile groups that can interact with biological targets.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities, including:
- Antimicrobial Activity
- Antioxidant Activity
- DNA Cleavage Activity
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens.
Bacterial Strain | MIC (mg/L) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Enterococcus hirae | 32 |
In a study, it was observed that this compound significantly inhibited the growth of Escherichia coli at concentrations as low as 32 mg/L, showcasing its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related damage.
Concentration (mg/L) | DPPH Scavenging Activity (%) |
---|---|
50 | 45.2 |
100 | 62.8 |
200 | 75.1 |
At a concentration of 100 mg/L, the compound exhibited a scavenging activity of approximately 62.8%, indicating significant antioxidant potential .
DNA Cleavage Activity
The DNA cleavage activity of phthalonitriles has been explored in various studies. In one investigation, it was found that compounds similar to this compound demonstrated effective DNA nuclease activity, suggesting their potential use in gene therapy or cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the biological activities of phthalonitriles, including:
- Photodynamic Therapy : Research indicates that phthalonitriles can act as photosensitizers in photodynamic therapy, effectively targeting bacterial cells when activated by light .
- Synergistic Effects : The combination of phthalonitriles with other compounds has shown enhanced antimicrobial effects, suggesting potential for developing more effective therapeutic agents .
Properties
IUPAC Name |
3-phenoxybenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFKMOELYYKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357479 | |
Record name | 3-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-62-5 | |
Record name | 3-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenoxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Phenoxyphthalonitrile and how is it being studied for use in solar cells?
A1: While the provided abstracts lack specific spectroscopic data for this compound, they highlight its investigation as a potential dye sensitizer for solar cells [, ]. These studies utilize quantum chemistry calculations to assess its suitability for this application.
Q2: How do computational chemistry and modeling contribute to understanding this compound's potential in solar cell applications?
A2: Both research papers emphasize the use of quantum chemistry calculations to evaluate this compound's potential as a dye sensitizer [, ]. These calculations likely focus on predicting the compound's electronic and optical properties, such as light absorption, excited state lifetimes, and electron transfer efficiency, crucial parameters for efficient solar energy conversion.
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